

AZ10606120 Dihydrochloride: A Technical Guide to its Biological Effects

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Compound of Interest

Compound Name: AZ10606120 dihydrochloride

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Abstract

AZ10606120 dihydrochloride is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). [1][2] This technical guide provides a comprehensive overview of the biological effects of AZ10606120, focusing on its mechanism of action, quantitative pharmacological data, and its impact on various cellular and physiological processes. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Core Mechanism of Action

AZ10606120 acts as a negative allosteric modulator of the P2X7 receptor.[3] It binds to a site distinct from the ATP binding pocket, inducing a conformational change that inhibits receptor function.[4] This allosteric inhibition prevents both the channel opening and the formation of the large membrane pore associated with sustained P2X7R activation.[4] The high selectivity of AZ10606120 for the P2X7R, with over 1,000-fold greater specificity compared to other P2X subtypes, makes it a valuable tool for studying the specific roles of this receptor.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **AZ10606120 dihydrochloride** based on published literature.

Table 1: Binding Affinity and Potency

Parameter	Species	Value	Reference
IC50	Human	~10 nM	[1] [2]
IC50	Rat	~10 nM	[2]
KD	Human P2X7R	1.4 nM	[3]
KD	Rat P2X7R	19 nM	[3]

Table 2: In Vitro Efficacy in Glioblastoma Models

Cell Line/Sample	Concentration	Effect	Duration	Reference
U251 Human Glioblastoma	5 μ M and 25 μ M	Significant reduction in cell number	72 hours	[1] [5]
U251 Human Glioblastoma	1-100 μ M	Depletion of tumor cells	72 hours	[2]
U251 Human Glioblastoma	15 μ M	More effective at inhibiting proliferation than 50 μ M temozolomide	72 hours	[5]
U251 Human Glioblastoma	IC50 = 17 μ M	Concentration-dependent reduction in cell number	72 hours	[6] [7]
Human Glioma Samples	15 μ M	Significant inhibition of tumor proliferation	72 hours	[1] [5]
Patient-Derived Glioblastoma	1-100 μ M	Depletion of tumor cells	72 hours	[8]

Table 3: In Vivo Efficacy

Animal Model	Dosage	Administration	Effect	Reference
Orthotopic xenograft mouse model of pancreatic ductal adenocarcinoma	5 mg/kg	Intraperitoneal (i.p.)	Reduced pancreatic stellate cell number/activity and collagen deposition	[1]
nu/nu mice with neuroblastoma	300 nM (100 µL) every second day	Intraperitoneal (i.p.)	~40% reduction in overall tumor size	[9]
AlbinoJ immunocompetent mice with neuroblastoma	300 nM (100 µL) every second day	Intraperitoneal (i.p.)	~50% reduction in overall tumor size	[9]
Xenograft mouse model of mesothelioma	Not specified	Subcutaneous or intraperitoneal	~50% decrease in tumor size	[9]

Key Biological Effects

Anti-Tumor Activity

A significant body of evidence demonstrates the anti-tumor effects of AZ10606120 across various cancer types, most notably glioblastoma, pancreatic cancer, neuroblastoma, and mesothelioma.[4][5][7][9] The primary mechanism for this activity is the inhibition of the trophic, or growth-promoting, role of the P2X7R in the tumor microenvironment.[8][9]

Key findings include:

- **Reduced Tumor Cell Proliferation:** AZ10606120 significantly reduces the number of tumor cells in both established cell lines and patient-derived primary cultures.[1][5][8] In some instances, it has shown greater efficacy than conventional chemotherapy agents like temozolomide.[5]

- Induction of Cytotoxicity: Treatment with AZ10606120 leads to an increase in lactate dehydrogenase (LDH) release from tumor cells, indicating cytotoxic effects.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Inhibition of Angiogenesis: P2X7R antagonism by AZ10606120 has been shown to reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors.[\[5\]](#)[\[9\]](#)
- Modulation of the Tumor Microenvironment: The compound can reduce fibrosis by decreasing collagen deposition and may also impact immune cell function within the tumor microenvironment.[\[1\]](#)[\[9\]](#)

Modulation of Cell Death Pathways

While AZ10606120 induces cytotoxicity, studies suggest that this is not primarily through the induction of apoptosis. In U251 glioblastoma cells, treatment did not lead to significant changes in markers of apoptosis such as annexin V or cleaved caspase-3 staining.[\[6\]](#)[\[7\]](#)[\[10\]](#) Instead, evidence points towards the involvement of other cell death mechanisms, such as necroptosis.[\[6\]](#)[\[7\]](#) Specifically, changes in the expression of genes like RIPK1 and TRADD suggest a potential role for the TRADD-mediated RIPK1-independent necroptosis pathway.[\[6\]](#)[\[7\]](#)

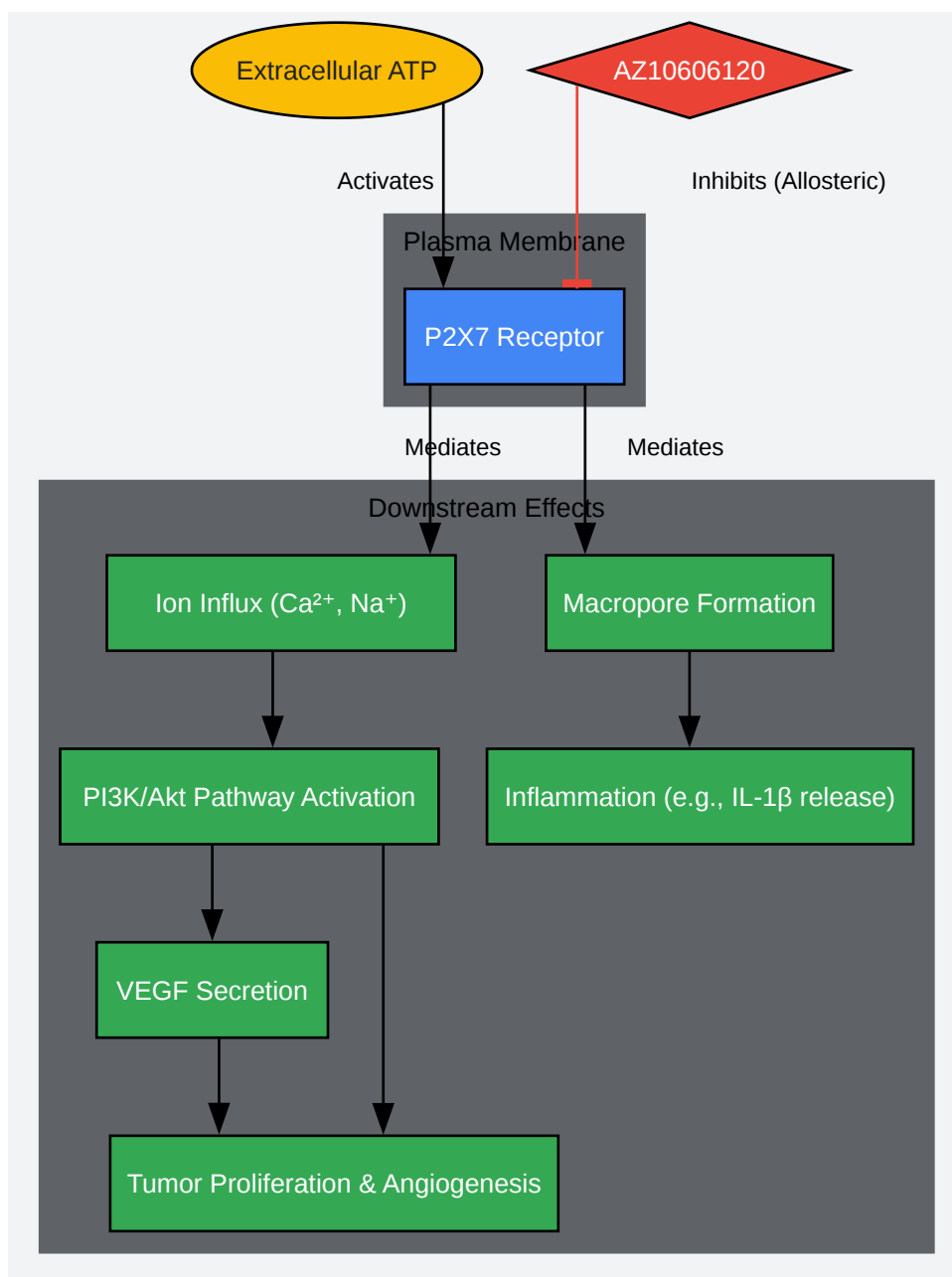
Neurological and Anti-Inflammatory Effects

Beyond its anti-cancer properties, AZ10606120 has shown potential for anti-depressant effects.[\[1\]](#)[\[2\]](#) The P2X7R is highly expressed on immune cells, and its antagonism can modulate inflammatory responses.[\[9\]](#) For example, P2X7R activation is linked to the release of pro-inflammatory cytokines like IL-1 β , a process that can be inhibited by antagonists.[\[4\]](#) This anti-inflammatory action may also contribute to its anti-tumor effects by altering the inflammatory state of the tumor microenvironment.[\[9\]](#)

Signaling Pathways and Experimental Workflows

P2X7R Signaling and Inhibition by AZ10606120

The following diagram illustrates the central role of the P2X7 receptor in cellular signaling and the inhibitory effect of AZ10606120.

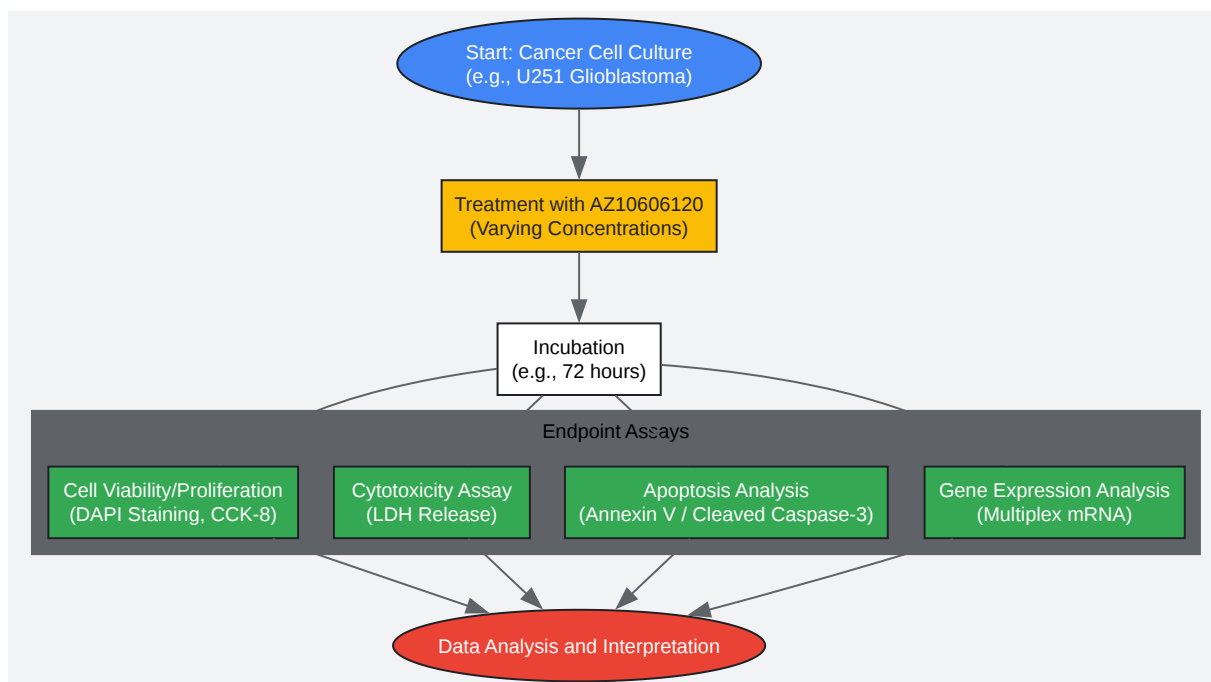


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P2X7R signaling cascade and its inhibition by AZ10606120.

Experimental Workflow for In Vitro Anti-Tumor Assessment

The diagram below outlines a typical experimental workflow to evaluate the anti-tumor effects of AZ10606120 in vitro.



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Workflow for in vitro evaluation of AZ10606120's anti-tumor effects.

Detailed Experimental Protocols

Cell Proliferation Assay (DAPI Staining Method)

This protocol is adapted from studies investigating the effect of AZ10606120 on glioblastoma cell proliferation.^[1]

- **Cell Seeding:** Plate U251 glioblastoma cells or primary human glioma cells in appropriate culture vessels and allow them to adhere and reach approximately 80% confluency.
- **Treatment:** Treat the cells with desired concentrations of AZ10606120 (e.g., 5 μ M, 15 μ M, 25 μ M) or vehicle control. For comparison, a standard chemotherapeutic agent like temozolomide can be used.

- Incubation: Incubate the treated cells for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Fixation: After incubation, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.
- Staining: Stain the fixed cells with 5 µM DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain at 25°C for 1 hour.
- Imaging: View the stained cells using a fluorescence microscope (e.g., Olympus IX-81).
- Quantification: Conduct a cell count based on the number of DAPI-positive nuclei across multiple fields of view for each treatment condition.

Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.^{[7][10]}

- Cell Culture and Treatment: Follow steps 1-3 of the cell proliferation assay protocol.
- Supernatant Collection: After the 72-hour incubation period, carefully collect the cell culture supernatant from each well.
- LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new plate, mix a specific volume of the collected supernatant with the assay reagent according to the manufacturer's instructions.
- Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). A significant increase in LDH release in AZ10606120-treated cells compared to the control indicates cytotoxicity.^[7]

Conclusion

AZ10606120 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of the P2X7 receptor. Its demonstrated anti-tumor efficacy in a range of preclinical models, particularly in glioblastoma, highlights its potential as a therapeutic candidate. The compound's ability to reduce tumor growth, induce non-apoptotic cell death, and modulate the tumor microenvironment warrants further investigation. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to explore the biological effects and therapeutic applications of AZ10606120.

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